molecular formula C20H23N3O2 B2978288 N-[(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide CAS No. 2418644-64-9

N-[(2-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide

Cat. No.: B2978288
CAS No.: 2418644-64-9
M. Wt: 337.423
InChI Key: CPIBACFZSRWOMZ-UHFFFAOYSA-N
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Description

“N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide” is a complex organic compound. It contains an aziridine ring, which is a three-membered ring with two carbon atoms and one nitrogen atom . Aziridines are known to be building blocks for polyamines by anionic and cationic ring-opening polymerization .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the aziridine ring and the various other functional groups. The aziridine ring is known to be highly strained, which can affect the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Aziridines are generally reactive due to the strain in the three-membered ring .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, it would depend on the target it’s designed to interact with. Aziridine derivatives have been tested as PDIA1 inhibitors .

Future Directions

Future research could involve further exploration of the potential uses of this compound, particularly if it shows promise as a PDIA1 inhibitor . Additionally, further studies could explore the synthesis and reactivity of this compound.

Properties

IUPAC Name

N-[[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(16-7-9-21-10-8-16)22-11-17-3-1-2-4-19(17)25-14-18-13-23(18)12-15-5-6-15/h1-4,7-10,15,18H,5-6,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIBACFZSRWOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3CNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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